molecular formula C24H18N4O6 B14948636 (2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide

(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide

Cat. No.: B14948636
M. Wt: 458.4 g/mol
InChI Key: VYHGGPUWZUWKSA-LDADJPATSA-N
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Description

(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the phenyl ring.

    Acrylamide Formation: Reaction of cyano and phenyl groups with acrylamide under controlled conditions.

    Coupling Reactions: Use of coupling agents to link the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation may produce corresponding acids or ketones.

Scientific Research Applications

(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of specific genes through transcriptional regulation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-[4-(2,4-DINITROPHENOXY)PHENYL]ACRYLAMIDE: shares structural similarities with other acrylamide derivatives and nitrophenyl compounds.

Uniqueness

  • The presence of both cyano and dinitrophenoxy groups in the same molecule imparts unique chemical and physical properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C24H18N4O6

Molecular Weight

458.4 g/mol

IUPAC Name

(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C24H18N4O6/c1-15-3-4-16(2)21(11-15)26-24(29)18(14-25)12-17-5-8-20(9-6-17)34-23-10-7-19(27(30)31)13-22(23)28(32)33/h3-13H,1-2H3,(H,26,29)/b18-12+

InChI Key

VYHGGPUWZUWKSA-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C#N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C#N

Origin of Product

United States

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